2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide
Description
2-[5-(Propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with an isopropyl group at position 5 and an acetamide linker connected to a 4-sulfamoylphenyl group. This structural motif combines a lipophilic benzofuran moiety with a sulfamoyl pharmacophore, which is frequently associated with carbonic anhydrase (CA) inhibitory activity . The compound’s design aligns with strategies for developing isoform-selective CA inhibitors, where the acetamide linker bridges a zinc-binding sulfonamide group and a variable tail (e.g., benzofuran) to optimize target engagement .
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C19H20N2O4S/c1-12(2)13-3-8-18-17(9-13)14(11-25-18)10-19(22)21-15-4-6-16(7-5-15)26(20,23)24/h3-9,11-12H,10H2,1-2H3,(H,21,22)(H2,20,23,24) |
InChI Key |
QCGNHTWXMIHLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of a phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The acetamide moiety is formed by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzofuran ring and sulfamoylphenyl group are crucial for binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Heterocyclic Tail Variations
The benzofuran tail in the target compound distinguishes it from structurally related acetamides. Key comparisons include:
Key Observations :
- Tail Flexibility : The benzofuran tail in the target compound and D038-1004 introduces aromatic and lipophilic character, contrasting with the piperazine () or thiadiazole () tails in other analogs. These variations influence solubility, membrane permeability, and target binding.
- Sulfamoyl vs. Thiadiazole : Replacing the sulfamoylphenyl group (target compound) with a thiadiazole (D038-1004) may alter zinc-binding capacity, critical for CA inhibition .
Acetamide Linker Modifications
The acetamide linker is conserved across analogs but varies in connectivity:
- Target Compound : Direct linkage between benzofuran and sulfamoylphenyl.
- Compound 1 () : Piperazine spacer enhances tail flexibility, enabling selective interactions with hCA VII over hCA II (43.2 nM vs. 8.9 nM KI) .
Physicochemical Properties
Melting points and synthesis yields provide insights into stability and synthetic feasibility:
- Melting Points : Analogs with rigid heterocycles (e.g., benzothiazole: 144.2°C ) exhibit higher melting points than flexible tails (e.g., thiadiazole: 128.4°C ). The target compound’s benzofuran tail may confer intermediate rigidity.
- Synthetic Yields : Yields for sulfamoylphenyl acetamides range from 59% (benzothiazole) to 85% (benzylthio-thiadiazole) , suggesting that the target compound’s synthesis may require optimized conditions to achieve comparable efficiency.
Computational and Structural Insights
- Docking Studies : AutoDock4 () simulations for analogs like compound 1 () reveal that tail length and flexibility determine binding depth within the CA active site . The benzofuran tail’s bulkiness may restrict access to hCA II’s narrower cavity, enhancing selectivity for hCA VII.
- Electrostatic Potential Maps: Tools like Multiwfn () could predict charge distribution differences between the target compound’s benzofuran and D038-1004’s thiadiazole, influencing solubility and target engagement .
Biological Activity
The compound 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities, combined with a sulfamoyl group that enhances its pharmacological profile. The structure can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects in conditions like cancer and bacterial infections.
- Antioxidant Properties : The presence of the benzofuran ring may contribute to antioxidant activities, helping to mitigate oxidative stress in cells.
- Receptor Modulation : Preliminary studies suggest that the compound may interact with specific receptors involved in inflammatory responses.
Anticancer Activity
Several studies have reported the anticancer potential of similar compounds. For instance, derivatives containing benzofuran structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Antimicrobial Activity
The sulfamoyl component suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study published in Cancer Letters investigated the effects of similar benzofuran derivatives on MCF-7 cells, reporting significant reductions in cell viability and induction of apoptosis through caspase activation pathways.
- Antimicrobial Testing : Research conducted by Zhang et al. demonstrated that compounds structurally related to this compound exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
